
(4-(Benzyl(methyl)carbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H16BNO3 . It is also known by other names such as “4-[(BENZYLOXY)CARBONYL]PHENYLBORONIC ACID” and "Acide {4-[(benzyloxy)carbonyl]phényl}boronique" .
Molecular Structure Analysis
The molecular structure of “(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” can be found in various chemical databases . The compound has an average mass of 285.103 Da and a monoisotopic mass of 285.117249 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling , and their protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical and Chemical Properties Analysis
“(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 511.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung wird als Reagenz in der Suzuki–Miyaura-Kupplung verwendet, einer weit verbreiteten, durch Übergangsmetalle katalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionalgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .
Synthese von substituierten Phenolen
Die Verbindung wird bei der Synthese von substituierten Phenolen über die Ipso-Hydroxylierung von Arylboronsäuren in Ethanol verwendet . Diese Methode nutzt die Kombination aus wässrigem Wasserstoffperoxid als Oxidationsmittel und H2O2/HBr als Reagenz unter einfachen und komfortablen Bedingungen .
Rezeptor und Sensor für Kohlenhydrate
Die Reaktivität dieser Verbindung bildet die Grundlage für ihre Verwendung als Rezeptor und Sensor für Kohlenhydrate .
Antibakterielle Wirkstoffe
Sie wird auch bei der Entwicklung von antibakteriellen Wirkstoffen verwendet .
Enzymhemmer
Diese Verbindung wird bei der Herstellung von Enzymhemmern verwendet .
Neutronen-Einfangtherapie bei Krebs
Sie wird bei der Neutronen-Einfangtherapie bei Krebs eingesetzt .
Transmembrantransport
Diese Verbindung wird in Studien zum Transmembrantransport verwendet .
Biokonjugation und Markierung von Proteinen und Zelloberfläche
Sie wird bei der Biokonjugation und Markierung von Proteinen und Zelloberflächen eingesetzt .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing (P304+P340) .
Biochemische Analyse
Biochemical Properties
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, making (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid a potent inhibitor. Additionally, this compound can interact with proteins that have exposed diol groups, forming reversible covalent bonds that can be used to study protein function and interactions .
Cellular Effects
The effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases can lead to altered cell signaling and gene expression. Furthermore, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. The compound’s boronic acid group reacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability is influenced by factors such as temperature and pH. Over extended periods, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .
Dosage Effects in Animal Models
The effects of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .
Metabolic Pathways
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and energy production. Additionally, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues depending on its affinity for certain proteins. This distribution pattern can affect the compound’s overall activity and efficacy .
Subcellular Localization
The subcellular localization of (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways .
Eigenschaften
IUPAC Name |
[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWGAHHEXCVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657414 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-49-5 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




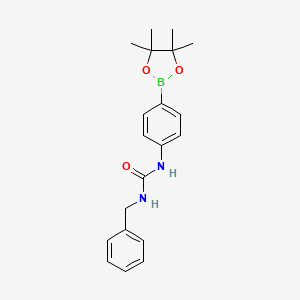
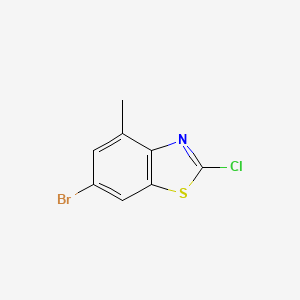
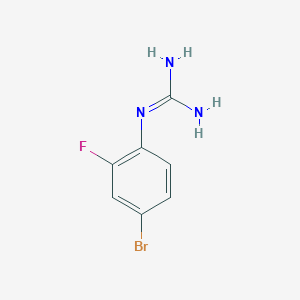
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
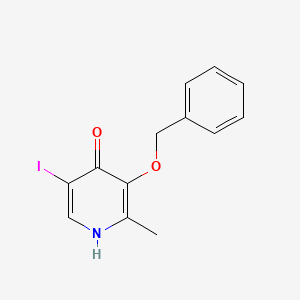
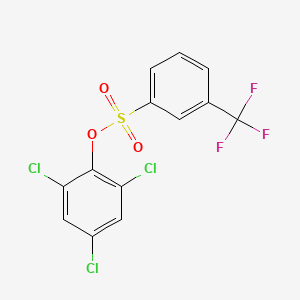
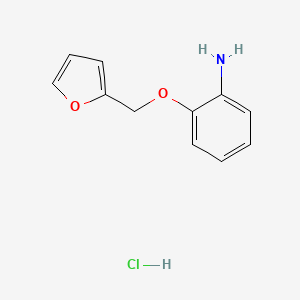
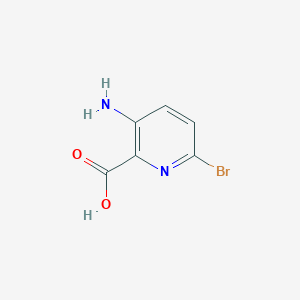
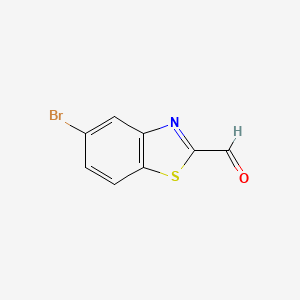
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)
